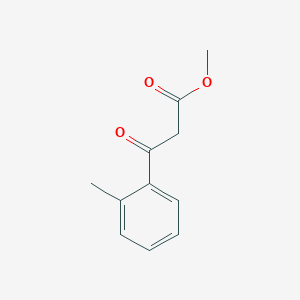

Methyl 3-(2-methylphenyl)-3-oxopropanoate

Overview

Description

Methyl 3-(2-methylphenyl)-3-oxopropanoate, also known as MPO, is a chemical compound that belongs to the class of esters. It is commonly used in scientific research for its unique properties, and it has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Heterocycles

Methyl 3-cyclopropyl-3-oxopropanoate, a related compound, demonstrates utility in synthesizing various heterocycles. For instance, reactions with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone have yielded multiple derivatives such as methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and others, showcasing its versatility in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).

Fungicidal and Bactericidal Potential

Ethyl 3-(4'-methylphenyl)-3-oxopropanoate, when coupled with diazotised sulphonamide bases and cyclised with substituted hydrazines, leads to the formation of pyrazolone derivatives. These compounds have exhibited marginal antifungal and antibacterial activities, indicating potential applications in agricultural and medicinal chemistry (Ahluwalia, Dutta, & Sharma, 1986).

Antiproliferative Activities

Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized and investigated for their antiproliferative activities. Compounds in this series, particularly methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, showed potential in inhibiting DNA gyrase-ATPase activity, hinting at their use in cancer research (Yurttaş, Evren, & Özkay, 2022).

Photochemical Reactions

Methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates have been studied for their photochemical reactions. These studies reveal the influence of the solvent on the reaction outcomes, providing insight into the role of molecular structure in photochemistry (Saito, Kamei, Kuribara, Yoshioka, & Hasegawa, 1998).

Wolff Rearrangement

The compound has been used in Wolff rearrangement reactions, particularly in the formation of 3,4-dihydro-2Н-pyrrol-2-one derivatives, showcasing its reactivity and utility in the synthesis of complex organic molecules (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).

Enantiomer-Differentiating Hydrogenation

The compound has been used in studies exploring enantiomer-differentiating hydrogenation, a process important for producing chirally pure compounds. This research provides insights into stereoselectivity and catalysis (Sugimura, Watanabe, Nakagawa, & Okuyama, 2006).

Mechanism of Action

Target of Action

It is structurally similar to methaqualone , a hypnotic sedative that primarily acts as a sedative, relieving anxiety and promoting sleep . Methaqualone binds to GABA-A receptors , which are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Methaqualone acts as a GABA A receptor modulator, leading to increased inhibitory transmission and downstream sedative effects via allosteric modulation and agonism of several GABA A R subtypes .

Biochemical Pathways

Compounds with similar structures, such as methaqualone, have been shown to affect the gabaergic system . This system is one of the main inhibitory neurotransmitter systems in the brain and plays a crucial role in reducing neuronal excitability.

Pharmacokinetics

Methaqualone, a structurally similar compound, peaks in the bloodstream within several hours, with a half-life of 20–60 hours

Result of Action

Based on its structural similarity to methaqualone, it may have similar effects, such as inducing sedation, relieving anxiety, and promoting sleep .

properties

IUPAC Name |

methyl 3-(2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIUIMDIPDFRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375092 | |

| Record name | methyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147501-26-6 | |

| Record name | methyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147501-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)